7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of indene, featuring a methoxy group at the 7th position and a carboxylic acid group at the 1st position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available indene.
Methoxylation: The indene undergoes methoxylation at the 7th position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Hydrogenation: The methoxylated indene is then subjected to hydrogenation to reduce the double bond, forming 7-methoxy-2,3-dihydroindene.
Carboxylation: Finally, the carboxylic acid group is introduced at the 1st position through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene-1-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and properties.
7-Methoxy-1H-indene-1-carboxylic acid: Lacks the dihydro component, affecting its stability and reactivity.
7-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid: The carboxylic acid group is at a different position, leading to variations in chemical behavior.
Uniqueness: 7-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-9-4-2-3-7-5-6-8(10(7)9)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPVQNMQBEQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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